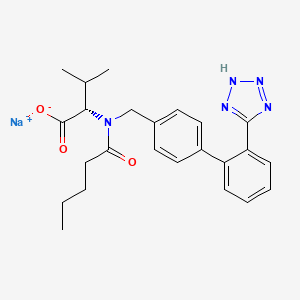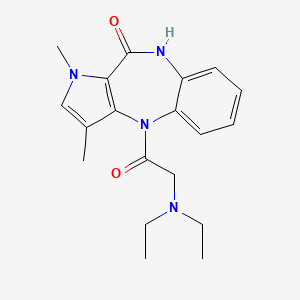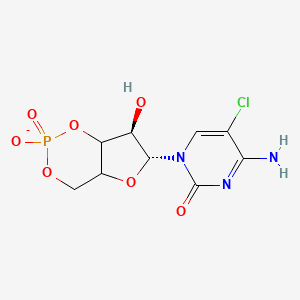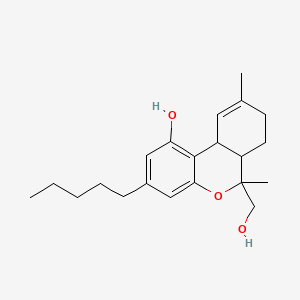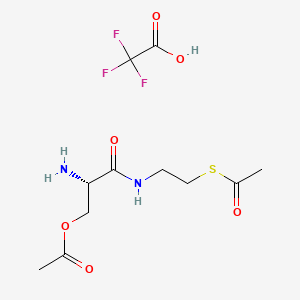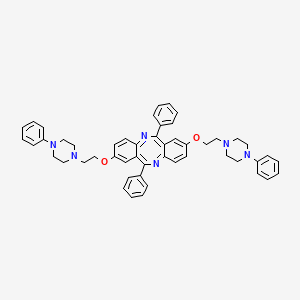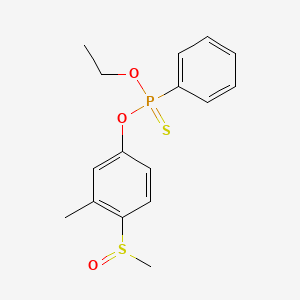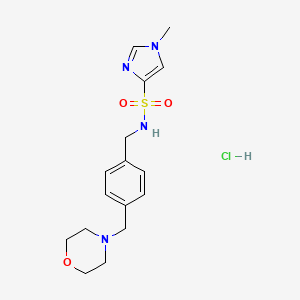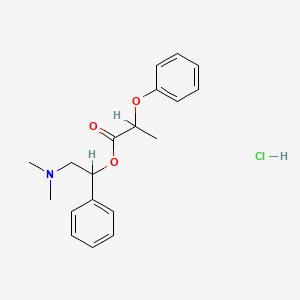
2-Phenoxypropionic acid alpha-((dimethylamino)methyl)benzyl ester hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenoxypropionic acid alpha-((dimethylamino)methyl)benzyl ester hydrochloride is a chemical compound with the molecular formula C19H23NO3·HCl. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxypropionic acid alpha-((dimethylamino)methyl)benzyl ester hydrochloride typically involves the esterification of 2-Phenoxypropionic acid with alpha-((dimethylamino)methyl)benzyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions with a suitable solvent such as methanol or ethanol. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-Phenoxypropionic acid alpha-((dimethylamino)methyl)benzyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted esters or amides.
Scientific Research Applications
2-Phenoxypropionic acid alpha-((dimethylamino)methyl)benzyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme kinetics and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-Phenoxypropionic acid alpha-((dimethylamino)methyl)benzyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Phenoxypropionic acid: A related compound with similar chemical properties but without the dimethylamino and benzyl ester groups.
Alpha-((dimethylamino)methyl)benzyl alcohol: Another related compound that serves as a precursor in the synthesis of the ester.
Uniqueness
2-Phenoxypropionic acid alpha-((dimethylamino)methyl)benzyl ester hydrochloride is unique due to its specific ester and hydrochloride salt forms, which confer distinct chemical and physical properties. These properties make it particularly useful in certain synthetic and research applications where other similar compounds may not be as effective.
Properties
CAS No. |
108984-36-7 |
|---|---|
Molecular Formula |
C19H24ClNO3 |
Molecular Weight |
349.8 g/mol |
IUPAC Name |
[2-(dimethylamino)-1-phenylethyl] 2-phenoxypropanoate;hydrochloride |
InChI |
InChI=1S/C19H23NO3.ClH/c1-15(22-17-12-8-5-9-13-17)19(21)23-18(14-20(2)3)16-10-6-4-7-11-16;/h4-13,15,18H,14H2,1-3H3;1H |
InChI Key |
KIQWYIPWPUMNQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC(CN(C)C)C1=CC=CC=C1)OC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


